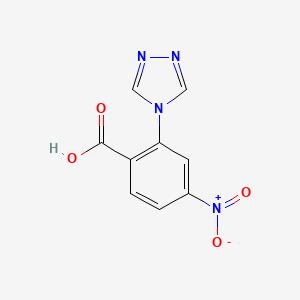

4-ニトロ-2-(4H-1,2,4-トリアゾール-4-イル)安息香酸

説明

“4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid” is a compound that contains a 1,2,4-triazole ring in its structure . This compound is characterized by multidirectional biological activity . The molecular weight of this compound is 189.17 g/mol .

Synthesis Analysis

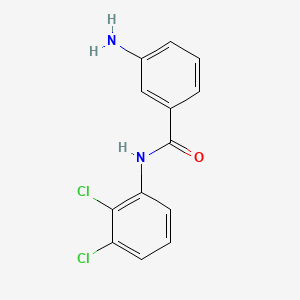

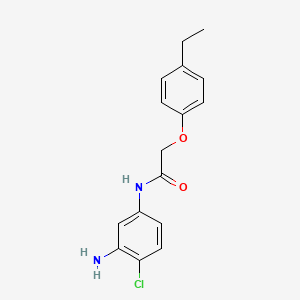

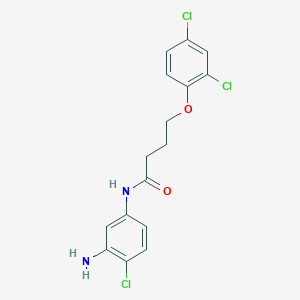

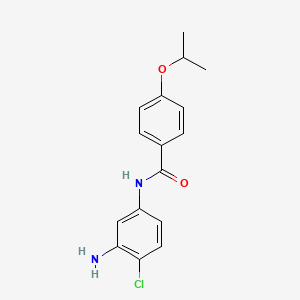

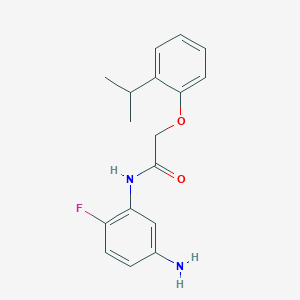

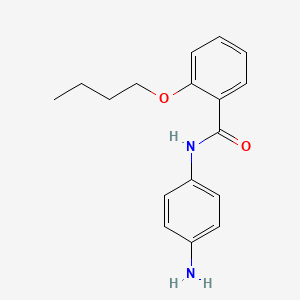

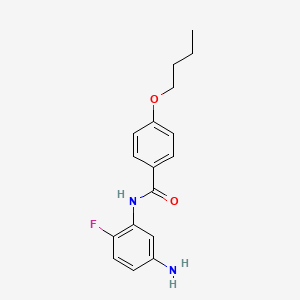

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis of these compounds has been carried out based on a molecular hybridization approach .

Molecular Structure Analysis

1,2,4-Triazole, which is a part of the compound, exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . This motif is an integral part of a variety of drugs available in clinical therapy .

Chemical Reactions Analysis

Compounds containing the 1,2,4-triazole ring in their structure have shown significant antibacterial activity . The structure-activity relationship (SAR) analysis showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .

Physical and Chemical Properties Analysis

The compound “4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid” has a molecular weight of 189.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .

科学的研究の応用

抗ウイルス薬の開発

1,2,4-トリアゾール環は、抗ウイルス薬によく見られるモチーフです。 この環構造を持つ化合物は、呼吸器合胞体ウイルス (RSV)、C型肝炎、ウエストナイルウイルスやデング熱などの他のウイルス感染症を含む、さまざまなDNAおよびRNAウイルスに対して効果的であることが示されています 。 トリアゾール環は、HIV-1などのウイルスのライフサイクルに不可欠な、逆転写酵素 (RT)、インテグラーゼ (IN)、プロテアーゼ (PR) などのウイルス酵素を標的にするアナログを作成するために使用できます 。

抗感染症剤

トリアゾール誘導体は、抗感染症剤として顕著な活性を示します。 これらは、癌に対する化学予防および化学療法効果を持つ化合物の合成に使用されてきました 。 これらのヘテロ環における硫黄と窒素の存在は、それらの生物学的用途を高め、それらを新しい抗感染症薬を開発するための適切な候補にします 。

抗菌剤

抗生物質耐性菌の世界的な蔓延により、新しい抗菌剤の開発が必要となっています。 1,2,4-トリアゾールは、顕著な抗菌活性を示し、微生物抵抗との闘いにおいて重要と考えられています。 これらは、新しい抗菌薬におけるコア構造としての可能性について、広く研究されてきました 。

配位高分子および触媒

トリアゾール誘導体に基づく配位高分子は、その光触媒能力について研究されてきました。 これらのポリマーは、特定の染料を選択的に吸着することができ、メチレンブルー (MB) やメチルバイオレット (MV) などの有機汚染物質の分解において優れた光触媒活性を示します 。

抗増殖剤

トリアゾール化合物は、さまざまな癌細胞株に対する抗増殖効果について研究されてきました。 たとえば、1,2,3-トリアゾールは、ヒト急性骨髄性白血病 (AML) 細胞に対して注目すべき効果を示し、癌治療戦略におけるそれらの潜在的な使用を示唆しています 。

細胞毒性

1,2,4-トリアゾールハイブリッドの細胞毒性活性は、腫瘍細胞株に対して評価されており、弱から強までの範囲の活性を示しています。 これらの発見は、トリアゾール誘導体が新しい癌療法の開発における可能性を持っていることを示唆しています 。

作用機序

将来の方向性

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are needed . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

生化学分析

Biochemical Properties

4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as those involved in the synthesis of nucleic acids and proteins. The nitro group in 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo reduction to form reactive intermediates, which can then interact with biomolecules, leading to enzyme inhibition or activation .

Cellular Effects

The effects of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, such as MCF-7 and HCT-116, 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid hybrids have demonstrated potent inhibitory activities, leading to apoptosis and reduced cell proliferation . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further impacting cellular function.

Molecular Mechanism

At the molecular level, 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid exerts its effects through various mechanisms. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the nitro group can be reduced to form reactive intermediates that interact with enzymes, altering their activity. Furthermore, 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid can cause adverse effects, including toxicity and organ damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Additionally, the nitro group can undergo reduction, contributing to the compound’s overall metabolic profile.

Transport and Distribution

The transport and distribution of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments. This distribution pattern is crucial for its biological activity, as it determines the local concentration of the compound and its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules, thereby modulating its biological effects .

特性

IUPAC Name |

4-nitro-2-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-9(15)7-2-1-6(13(16)17)3-8(7)12-4-10-11-5-12/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYSHOYBTKCTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252424 | |

| Record name | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017791-31-9 | |

| Record name | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017791-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

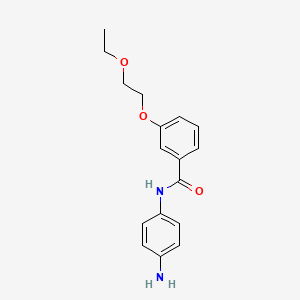

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385124.png)

![N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385132.png)

![N1-[4-(Diethylamino)benzyl]-1,3-propanediamine](/img/structure/B1385141.png)